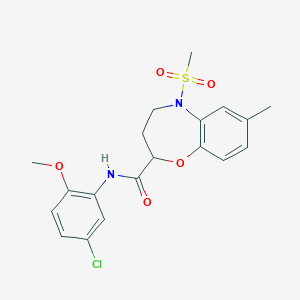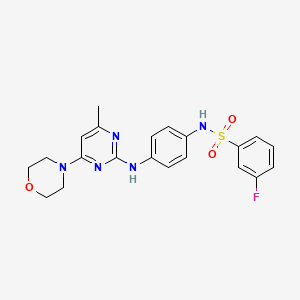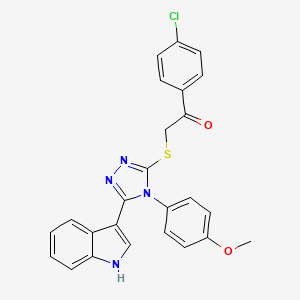
N-(2-butyl-2H-tetrazol-5-yl)-1-phenylcyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-butyl-2H-tetrazol-5-yl)-1-phenylcyclopentanecarboxamide, also known by its chemical structure C18H19N5O, is a fascinating compound with potential applications in various fields. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes
The synthesis of N-(2-butyl-2H-tetrazol-5-yl)-1-phenylcyclopentanecarboxamide involves several steps. One common synthetic route includes the following:
-
Formation of the Tetrazole Ring:
- Start with 1-phenylcyclopentanecarboxylic acid.
- React it with sodium azide (NaN3) to form the tetrazole ring.
- The reaction typically occurs under acidic conditions.
-
Butylation:
- Introduce the butyl group by reacting the tetrazole intermediate with butyl bromide or butyl chloride.
- This step yields this compound.
Industrial Production
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.
Chemical Reactions Analysis
N-(2-butyl-2H-tetrazol-5-yl)-1-phenylcyclopentanecarboxamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of different oxidation states.
Reduction: Reduction processes can yield reduced forms of the compound.
Substitution: Substitution reactions may occur at the tetrazole ring or the phenyl group.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, strong oxidizing agents for oxidation, reducing agents for reduction, and appropriate nucleophiles for substitution.
Major Products: The products formed depend on the reaction type and conditions.
Scientific Research Applications
N-(2-butyl-2H-tetrazol-5-yl)-1-phenylcyclopentanecarboxamide finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activities.
Biological Studies: It may act as a probe to investigate cellular processes or molecular targets.
Industry: Its applications extend to materials science, catalysis, and more.
Mechanism of Action
The exact mechanism by which N-(2-butyl-2H-tetrazol-5-yl)-1-phenylcyclopentanecarboxamide exerts its effects remains an active area of research. It likely interacts with specific receptors or enzymes, modulating cellular pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C17H23N5O |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(2-butyltetrazol-5-yl)-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C17H23N5O/c1-2-3-13-22-20-16(19-21-22)18-15(23)17(11-7-8-12-17)14-9-5-4-6-10-14/h4-6,9-10H,2-3,7-8,11-13H2,1H3,(H,18,20,23) |
InChI Key |
WCLGLMLLTYJPEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1N=C(N=N1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11231324.png)
![N-benzyl-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11231327.png)

![N-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide](/img/structure/B11231335.png)
![ethyl 4-[({7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11231343.png)
![N-(3-acetylphenyl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11231344.png)


![2'-(2-methoxyethyl)-N-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11231352.png)
![N-(2-methoxybenzyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231356.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11231365.png)
![N-benzyl-N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}acetamide](/img/structure/B11231371.png)

![N-(3-chloro-4-methylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11231374.png)
